molecular formula C13H20O B1581362 7-Phenylheptan-1-ol CAS No. 3208-25-1

7-Phenylheptan-1-ol

Cat. No.: B1581362
CAS No.: 3208-25-1
M. Wt: 192.3 g/mol
InChI Key: UXMUSYTXSNVRMW-UHFFFAOYSA-N
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Description

7-Phenylheptan-1-ol, also known as benzeneheptanol, is an organic compound with the molecular formula C13H20O. It is a type of alcohol characterized by a phenyl group attached to the seventh carbon of a heptanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Phenylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 7-phenylheptanoic acid using lithium aluminum hydride (LiAlH4) in dry ether under a nitrogen atmosphere . The reaction is typically carried out at 0°C to ensure controlled reduction.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the catalytic hydrogenation of 7-phenylheptanal. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 7-Phenylheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 7-phenylheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 7-phenylheptane using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 7-Phenylheptanoic acid.

    Reduction: 7-Phenylheptane.

    Substitution: 7-Phenylheptyl chloride.

Scientific Research Applications

7-Phenylheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances and flavors due to its pleasant aroma

Mechanism of Action

The mechanism of action of 7-Phenylheptan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes .

Comparison with Similar Compounds

    7-Phenylheptane: A hydrocarbon with a similar structure but lacking the hydroxyl group.

    7-Phenylheptanoic acid: An oxidized form of 7-Phenylheptan-1-ol.

    7-Phenylheptyl chloride: A substituted derivative where the hydroxyl group is replaced by a chloride.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and various applications .

Properties

IUPAC Name

7-phenylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,1-3,5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMUSYTXSNVRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185882
Record name Benzeneheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3208-25-1
Record name Benzeneheptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (0.51 g, 13.57 mmol) in dry Et2O (35 mL), 7-phenylheptanoic acid (0.7 g, 3.39 mmol) in dry Et2O (5 mL) was dropwise added. The mixture was left to react at rt for 4 h, then at 0° C. H2O (0.51 mL), 3M KOH solution (0.51 mL) and H2O (1.70 mL) were very slowly added. The mixture was stirred for 1 h at 0° C., filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered and concentrated to dryness affording the title compound (0.586 g, 90%) as a colorless oil. 1H NMR (CDCl3): δ 1.17-1.27 (m, 1H), 1.34-1.43 (m, 6H), 1.53-1.71 (m, 4H), 2.59-2.67 (m, 2H), 3.66 (t, J=6.5 Hz, 2H), 7.16-7.23 (m, 3H), 7.26-7.34 (m, 2H).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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